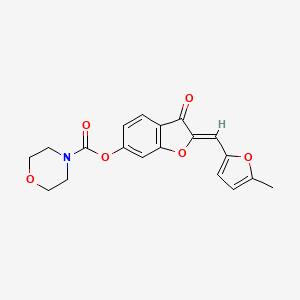

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Description

The compound (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a benzofuran derivative characterized by a Z-configuration stereochemistry at the methylidene group. Its core structure consists of a dihydrobenzofuran scaffold fused with a 5-methylfuran substituent at the 2-position and a morpholine-4-carboxylate ester at the 6-position. The morpholine group enhances solubility due to its polar tertiary amine and ether moieties, while the 5-methylfuran provides a heterocyclic aromatic system that may influence electronic and steric interactions in biological systems .

Properties

IUPAC Name |

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-12-2-3-13(24-12)11-17-18(21)15-5-4-14(10-16(15)26-17)25-19(22)20-6-8-23-9-7-20/h2-5,10-11H,6-9H2,1H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGLIKGUOBVEPG-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzofuran moiety linked to a morpholine ring through a carboxylate group. The presence of the 5-methylfuran substituent enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 323.38 g/mol.

Antioxidant Properties

Research indicates that compounds similar to (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran have significant antioxidant activities. Antioxidants play crucial roles in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of benzofuran exhibit strong free radical scavenging capabilities, suggesting potential therapeutic applications in oxidative stress-related conditions .

Anticancer Activity

Several studies have investigated the anticancer properties of benzofuran derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable case study involved the evaluation of a related compound that demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .

Antimicrobial Effects

The antimicrobial activity of benzofuran derivatives has also been documented. A recent study highlighted that certain benzofuran-based compounds exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activities of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran may be attributed to several mechanisms:

- Free Radical Scavenging : The furan ring is known for its ability to donate electrons, thereby neutralizing free radicals.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial metabolism.

- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed, leading to decreased proliferation rates.

Research Findings

Case Studies

- Anticancer Efficacy : A study conducted on a derivative showed that it inhibited the growth of MCF-7 breast cancer cells through apoptosis induction via the intrinsic pathway, as evidenced by increased caspase activity.

- Antimicrobial Screening : Another investigation revealed that a related compound demonstrated MIC values lower than conventional antibiotics against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent.

Scientific Research Applications

Chemistry

In the field of chemistry, (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate serves as a significant building block for synthesizing more complex molecules. Its unique structure allows it to be used as an intermediate in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.

Common Reactions:

- Oxidation : Can form carboxylic acid derivatives using oxidizing agents like potassium permanganate.

- Reduction : The carbonyl group can be reduced to alcohols using lithium aluminum hydride.

- Substitution : The carboxylate group can participate in nucleophilic substitutions.

Biology

In biological research, this compound is utilized as a probe to study enzyme activities and metabolic pathways. Its fluorescence properties are particularly beneficial for imaging techniques in cellular studies. The compound's ability to modulate enzyme activities makes it valuable in biochemical research.

Biological Activities:

- Antioxidant Activity : Potentially mitigates oxidative stress-related diseases.

- Anti-inflammatory Effects : Exhibits potential anti-inflammatory properties.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.

Medicine

The medicinal applications of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate are significant, particularly in drug discovery. Its interactions with biological targets make it a candidate for developing new therapeutics aimed at conditions related to oxidative stress and inflammation.

Potential Pharmacological Properties:

- Antioxidant : May help combat oxidative stress.

- Anti-inflammatory : Potential use in treating inflammatory diseases.

- Antimicrobial : Could be effective against certain bacterial strains.

Industry

In industrial applications, this compound is used in producing dyes and pigments due to its chemical stability and reactivity. Its properties allow it to be incorporated into materials science and engineering applications.

Case Studies

-

Synthesis of Polyhydroquinoline Derivatives :

A study demonstrated the synthesis of polyhydroquinoline derivatives that exhibit antibacterial properties against Escherichia coli and Enterococcus faecalis. The synthesized compounds were compared against standard antibiotics like amoxicillin, showing significant inhibition zones . -

Biological Activity Assessment :

Another study evaluated the biological activity of similar benzofuran derivatives, indicating potential applications in treating oxidative stress-related conditions . These findings support the exploration of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran derivatives for therapeutic use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Key Observations:

Methoxy groups (e.g., 3,4-dimethoxyphenyl) enhance electron density, which may improve binding to aromatic receptor pockets . The 2,4-dimethoxyphenyl substituent in ’s compound adds steric bulk, which could hinder interactions with compact active sites compared to the smaller methylfuran group .

Ester Group Variations :

- The morpholine-4-carboxylate in the target compound and ’s analog improves water solubility due to morpholine’s polar nature. In contrast, the benzofuran-3-carboxylate in ’s compound introduces a rigid, planar structure that may enhance π-π stacking but reduce solubility .

Stereochemical Considerations :

- All Z-configuration analogs (target compound, , and ) adopt a planar orientation at the methylidene group, which may optimize binding to flat enzymatic pockets. This contrasts with E-isomers, which are less commonly reported in bioactive benzofurans .

Discussion:

- Morpholine-4-carboxylate esters generally exhibit better pharmacokinetic profiles than simple methyl esters () or bulky benzofuran esters (), as seen in their enhanced solubility and bioavailability .

- Halogenated analogs () are historically associated with antimicrobial activity, but their higher LogP values may limit therapeutic utility due to toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.